(E)-2-(3,4-Dihydroxystyryl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one
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Overview
Description
ICCB280 is a potent inducer of CCAAT/enhancer-binding protein alpha (C/EBPα), a transcription factor essential for the differentiation of cells in various tissues, including the liver, lung, adipose tissues, and bone marrow . This compound exhibits significant anti-leukemic properties, making it a promising candidate for the treatment of acute myeloid leukemia (AML) .
Mechanism of Action
Target of Action
ICCB280, also known as 2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-3-(2-methoxy-phenyl)-3H-quinazolin-4-one, primarily targets the transcription factor C/EBPα . C/EBPα is a crucial transcription factor for the differentiation of cells in various tissues, including the liver, lung, adipose tissues, and bone marrow . In the hematopoietic system, C/EBPα is expressed in myeloid cells and is required for granulocytic and monocytic differentiation .
Mode of Action
ICCB280 interacts with its primary target, C/EBPα, by inducing its expression at both the mRNA and protein levels . This interaction leads to the modulation of C/EBPα’s downstream targets, such as C/EBPε and G-CSFR . Additionally, ICCB280 downregulates c-Myc, which is negatively regulated by C/EBPα .
Biochemical Pathways
ICCB280 affects the biochemical pathways related to myeloid differentiation. By increasing the expression of C/EBPα and C/EBPε, ICCB280 induces myeloid differentiation of leukemia cell lines . It also decreases the expression of c-Myc, a gene often overexpressed in various cancers .
Result of Action
ICCB280 exhibits anti-leukemic properties, including terminal differentiation, proliferation arrest, and apoptosis . It induces granulocytic differentiation and subsequent apoptosis in HL-60 cells . The compound also suppresses the growth of HL-60 cells, with an IC50 of 8.6 μM .
Biochemical Analysis
Biochemical Properties
ICCB280 plays a significant role in biochemical reactions. It interacts with enzymes and proteins such as C/EBPα, C/EBPε, and G-CSFR . ICCB280 activates C/EBPα and affects its downstream targets, exhibiting anti-leukemic properties .
Cellular Effects
ICCB280 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . ICCB280 suppresses the growth of HL-60 cells, a human leukemia cell line . It also induces granulocytic differentiation and subsequent apoptosis in HL-60 cells .
Molecular Mechanism
ICCB280 exerts its effects at the molecular level through several mechanisms. It activates C/EBPα and affects its downstream targets such as C/EBPε, G-CSFR, and c-Myc . This leads to terminal differentiation, proliferation arrest, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ICCB280 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of ICCB280 would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
ICCB280 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving ICCB280 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction .
Major Products
The major products formed from these reactions include derivatives of ICCB280 with modified functional groups, which may exhibit different biological activities .
Scientific Research Applications
ICCB280 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of C/EBPα in various chemical reactions.
Biology: Investigated for its ability to induce differentiation and apoptosis in leukemia cells.
Medicine: Explored as a potential therapeutic agent for the treatment of AML and other cancers.
Industry: Potential applications in the development of new drugs and therapeutic strategies.
Comparison with Similar Compounds
Similar Compounds
MZP-54: A selective degrader of bromodomain-containing protein 3 and 4 (BRD3/4).
Piclidenoson: An orally active agonist of adenosine A3 receptor (A3AR).
Uniqueness
ICCB280 is unique in its ability to induce C/EBPα and its downstream targets, leading to significant anti-leukemic effects . Unlike other compounds, ICCB280 specifically targets the differentiation pathway in leukemia cells, making it a promising candidate for the treatment of AML .
Properties
IUPAC Name |
2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-29-21-9-5-4-8-18(21)25-22(13-11-15-10-12-19(26)20(27)14-15)24-17-7-3-2-6-16(17)23(25)28/h2-14,26-27H,1H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKDKQJFWIGZLU-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC(=C(C=C4)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC(=C(C=C4)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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